tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate
Description
Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is a coordination complex with the chemical formula [Ru(bpy)₃]Cl₂·6H₂O. This compound is known for its distinctive red crystalline appearance and its significant role in various photochemical and electrochemical applications. The central ruthenium ion is coordinated to three 2,2’-bipyridyl ligands, forming an octahedral geometry. This complex is widely studied due to its unique photophysical properties, including its ability to emit light upon excitation, making it a valuable luminophore in scientific research .
Properties
CAS No. |
50525-27-4 |
|---|---|
Molecular Formula |
C30H26ClN6ORu+ |
Molecular Weight |
623.1 g/mol |
IUPAC Name |
tris(2-pyridin-2-ylpyridine);ruthenium(2+);chloride;hydrate |
InChI |
InChI=1S/3C10H8N2.ClH.H2O.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;1H;1H2;/q;;;;;+2/p-1 |
InChI Key |
VCIOOYXESNFDKX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2] |
physical_description |
Dark red powder; [Sigma-Aldrich MSDS] |
Synonyms |
Ru(bPy)3 Cl2 Ru(II)(bpy)3 tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate tris(2,2'-bipyridyl)dichlororuthenium(III) tris(2,2'-bipyridyl)ruthenium(II) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), and hypophosphorous acid is often used as a reducing agent. The reaction is carried out under reflux conditions, and the product is obtained as a red crystalline solid after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically crystallized from water to obtain the hexahydrate form, which is then dried and packaged for various applications .
Types of Reactions:
Oxidation: Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate can undergo oxidation reactions, where the ruthenium(II) center is oxidized to ruthenium(III).
Reduction: The compound can also participate in reduction reactions, reverting ruthenium(III) back to ruthenium(II).
Substitution: Ligand substitution reactions can occur, where one or more bipyridyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands and heating the reaction mixture
Major Products:
Oxidation: The major product is typically a ruthenium(III) complex.
Reduction: The major product is the original ruthenium(II) complex.
Substitution: The products vary depending on the substituting ligands used.
Scientific Research Applications
Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate involves its ability to absorb visible light and undergo electronic excitation. Upon excitation, the complex forms a spin-allowed excited state, which can participate in various photochemical reactions. The excited state can transfer energy to other molecules, facilitating redox reactions. This property is exploited in photoredox catalysis and electrochemiluminescence applications .
Comparison with Similar Compounds
- Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate
- Tris(2,2’-bipyridyl)ruthenium(II) perchlorate
- Tris(2,2’-bipyridyl)ruthenium(II) nitrate
Comparison: Tris(2,2’-bipyridyl)ruthenium(II) chloride hexahydrate is unique due to its chloride counterions, which influence its solubility and reactivity. Compared to its hexafluorophosphate and perchlorate counterparts, the chloride form is more commonly used in aqueous solutions and electrochemical applications. The hexafluorophosphate and perchlorate forms are often preferred in non-aqueous systems due to their higher solubility in organic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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